molecular formula C6H7N3O2 B1489706 Pyridylamidoxime-1-oxide CAS No. 65370-37-8

Pyridylamidoxime-1-oxide

Cat. No.: B1489706
CAS No.: 65370-37-8
M. Wt: 153.14 g/mol
InChI Key: ZTRUGGRWJFSFFF-UHFFFAOYSA-N
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Description

It is a derivative of picolinamide and is known for its biological activity.

Chemical Reactions Analysis

Pyridylamidoxime-1-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxides, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Pyridylamidoxime-1-oxide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds. In biology and medicine, it has been studied for its potential therapeutic effects and biological activity. Additionally, it has applications in environmental research, particularly in the removal of pollutants and contaminants.

Mechanism of Action

The mechanism of action of Pyridylamidoxime-1-oxide involves its interaction with specific molecular targets and pathways. The compound exerts its effects through various biochemical processes, including the inhibition of certain enzymes and the modulation of signaling pathways . These interactions can lead to a range of biological effects, such as anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Pyridylamidoxime-1-oxide can be compared with other similar compounds, such as oximes and amidoximes . These compounds share some structural similarities but differ in their chemical properties and biological activities. For example, oximes are known for their ability to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates . Amidoximes, on the other hand, have been studied for their potential as nitric oxide donors . The unique chemical structure of this compound sets it apart from these related compounds and contributes to its distinct biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields Its unique chemical structure and biological activity make it a valuable tool for researchers in chemistry, biology, medicine, and environmental science

Properties

IUPAC Name

N'-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-6(8-10)5-3-1-2-4-9(5)11/h1-4,10H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRUGGRWJFSFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)C(=NO)N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=[N+](C(=C1)/C(=N/O)/N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65370-37-8
Record name Picolinamidoxime, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065370378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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